molecular formula C25H28O6 B7982120 Prenylpiperitol CAS No. 54631-93-5

Prenylpiperitol

Cat. No.: B7982120
CAS No.: 54631-93-5
M. Wt: 424.5 g/mol
InChI Key: WXYFFRZGPDZASV-QKFIJCJASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Prenylpiperitol can be synthesized through a series of chemical reactions involving the prenylation of piperitol. The synthetic route typically involves the use of prenyl bromide and piperitol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the plant Coleonema pulchellum. The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate. The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Prenylpiperitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prenylpiperitol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of prenylpiperitol involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. It has been shown to inhibit the production of reactive oxygen species and reduce the expression of pro-inflammatory cytokines . The compound also interacts with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperitol: (CAS: 52151-92-5)

    Demethylpiperitol: (CAS: 170713-44-7)

    Sesamin: (CAS: 607-80-7)

    Paulownin: (CAS: 13040-46-5)

    Sesamolin: (CAS: 526-07-8)

Uniqueness

Prenylpiperitol is unique among its similar compounds due to its specific prenylated structure, which imparts distinct biological activities. Unlike piperitol and demethylpiperitol, this compound has a prenyl group attached to its molecular structure, enhancing its lipophilicity and bioavailability . This unique structural feature contributes to its potent antimicrobial and anti-inflammatory properties, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

5-[(3S,3aR,6S,6aR)-6-[3-methoxy-4-(3-methylbut-2-enoxy)phenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-15(2)8-9-27-20-6-4-16(10-22(20)26-3)24-18-12-29-25(19(18)13-28-24)17-5-7-21-23(11-17)31-14-30-21/h4-8,10-11,18-19,24-25H,9,12-14H2,1-3H3/t18-,19-,24+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYFFRZGPDZASV-QKFIJCJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701102541
Record name 1,3-Benzodioxole, 5-[tetrahydro-4-[3-methoxy-4-[(3-methyl-2-butenyl)oxy]phenyl]-1H,3H-furo[3,4-c]furan-1-yl]-, (1α,3aα,4α,6aα)-(-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54631-93-5
Record name 1,3-Benzodioxole, 5-[tetrahydro-4-[3-methoxy-4-[(3-methyl-2-butenyl)oxy]phenyl]-1H,3H-furo[3,4-c]furan-1-yl]-, (1α,3aα,4α,6aα)-(-)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54631-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxole, 5-[tetrahydro-4-[3-methoxy-4-[(3-methyl-2-butenyl)oxy]phenyl]-1H,3H-furo[3,4-c]furan-1-yl]-, (1α,3aα,4α,6aα)-(-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Prenylpiperitol
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Prenylpiperitol
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Prenylpiperitol
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Prenylpiperitol

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